Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate
Description
Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core. The pyrrolo[2,3-b]pyridine scaffold is characterized by a pyrrole ring fused to a pyridine ring at positions 2 and 3, respectively. Key substitutions in this compound include a methyl ester at position 6 and a methyl group at position 1 (N-methylation). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its applications range from kinase inhibition to serving as a precursor for complex bioactive molecules .
Properties
IUPAC Name |
methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-5-7-3-4-8(10(13)14-2)11-9(7)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCMCETVRBCERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylpyrrole with a suitable pyridine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetic acid and heating to reflux temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate features a unique fused ring structure combining both pyrrole and pyridine moieties. This structural characteristic endows it with distinct electronic properties that are advantageous for various chemical reactions and biological interactions.
Medicinal Chemistry
This compound is utilized as a building block for synthesizing more complex pharmaceutical compounds. Its derivatives have shown potential as:
- Antimicrobial agents : Studies indicate that derivatives exhibit activity against various bacterial strains, highlighting their potential in treating infections .
- Anticancer agents : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this scaffold have been tested against breast cancer cell lines (MCF-7) and exhibited significant antiproliferative effects .
Biological Research
This compound is also explored for its role in biological systems:
- Enzyme inhibitors : It has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFR), which are critical in various cancers . The structure-activity relationship (SAR) studies show promising results, with specific derivatives demonstrating potent inhibitory activity (IC50 values in the low micromolar range).
- Receptor ligands : The compound interacts with specific receptors involved in cellular signaling pathways, making it a candidate for drug development targeting diseases like diabetes and cancer .
Materials Science
In addition to biological applications, this compound is being explored in materials science:
- Organic electronics : Its unique electronic properties allow it to be used in developing materials with specific electronic or optical characteristics, useful in devices like organic light-emitting diodes (OLEDs) .
Case Study 1: Anticancer Activity
A series of derivatives of this compound were synthesized and evaluated for anticancer activity. The study reported that one derivative exhibited an IC50 value of 1900 nM against FGFR1, indicating significant potential as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of various derivatives revealed that some compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, with several derivatives achieving MIC values below 10 µg/mL against resistant bacterial strains .
Table 1: Summary of Biological Activities of Derivatives
| Compound Name | Activity Type | Target | IC50 / MIC Value |
|---|---|---|---|
| Derivative A | Anticancer | FGFR1 | 1900 nM |
| Derivative B | Antimicrobial | Staphylococcus aureus | <10 µg/mL |
| Derivative C | Antimicrobial | E. coli | <5 µg/mL |
Table 2: Synthesis Pathways
| Synthesis Method | Starting Material | Yield (%) |
|---|---|---|
| Reaction with aldehyde | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 45–60% |
| Reduction under triethylsilane | Various pyrrolo[2,3-b]pyridines | 46–80% |
Mechanism of Action
The mechanism of action of methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate and its derivatives often involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate and its structural analogs:
Physicochemical Properties
- Lipophilicity : Methyl esters (e.g., target compound) are less lipophilic than ethyl esters (e.g., ) but more lipophilic than carboxylic acids (e.g., 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) .
- Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility due to ionization, whereas the nitrile analog () may show lower solubility .
- Reactivity : Bromine and nitrile substituents (Evidences 3, 7) enhance reactivity for further derivatization compared to the parent methyl ester .
Pharmacological and Industrial Relevance
- Biological activity : Pyrazolo[4,3-b]pyridine carboxylates () demonstrate solubility improvements when converted to salts, suggesting similar strategies could apply to the target compound for enhanced bioavailability .
Biological Activity
Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate (MMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of MMPC, drawing from various research findings and case studies.
Overview of Biological Activities
-
Antitumor Activity
- MMPC and its derivatives have shown promising antitumor effects against various cancer cell lines. For instance, pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a critical role in tumor proliferation and metastasis. Compounds related to MMPC demonstrated IC50 values ranging from 7 nM to 1900 nM against FGFR1, indicating strong potential as anticancer agents .
-
Antimicrobial Properties
- The compound has also been investigated for its antimicrobial activities. Studies indicate that pyrrole derivatives, including MMPC, possess antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that MMPC could be a lead compound for developing new antibacterial agents.
- Antidiabetic Effects
Structure-Activity Relationships (SAR)
The efficacy of MMPC is closely linked to its molecular structure. Substituents on the pyrrolo ring can dramatically alter biological activity:
| Substituent | Effect on Activity |
|---|---|
| Phenoxy group | Increases insulin sensitivity |
| Methoxy group | Enhances FGFR inhibitory activity |
| Halogenated groups | Varying effects on antitumor potency |
These modifications allow for fine-tuning of the compound's pharmacological profile, enabling the development of more effective derivatives.
Study 1: Antitumor Efficacy
A derivative of MMPC was evaluated in vivo using a mouse xenograft model. The results indicated significant tumor growth inhibition and favorable pharmacokinetic properties, including good bioavailability after oral administration . This study underscores the potential for clinical applications in oncology.
Study 2: Insulin Sensitivity
In another investigation, various MMPC derivatives were tested for their ability to stimulate glucose incorporation into lipids in mouse adipocytes. The most effective compounds showed a 37% increase in insulin sensitivity at optimal concentrations . This suggests a dual role for MMPC in both cancer therapy and metabolic disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like substituted pyrrolo-pyridine derivatives. For example, cyclization of chloroacetyl intermediates with aluminum chloride in 1,2-dichlorobenzene at 378 K has been reported to yield 73% of the target compound after recrystallization . Catalytic systems (e.g., Lewis acids) and solvent selection (e.g., dichlorobenzene for high-temperature stability) are critical for yield optimization. Monitoring reaction progress via TLC or HPLC ensures intermediate purity before final purification via column chromatography or recrystallization.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : A combination of NMR (¹H, ¹³C), IR, and mass spectrometry is standard. For instance, ¹H NMR can confirm methyl ester integration (δ ~3.65 ppm) and pyrrolo-pyridine ring protons (δ 6.95–7.13 ppm) . IR identifies carbonyl stretches (e.g., 1731 cm⁻¹ for ester CO) . High-resolution MS validates molecular weight, while X-ray crystallography resolves structural ambiguities in crystalline forms .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer : Post-synthesis purification involves solvent extraction (e.g., ethyl acetate for organic phases) followed by recrystallization using ethanol or hexane-methylene chloride mixtures . Purity assessment via HPLC (C18 columns, UV detection at 254 nm) or elemental analysis (e.g., ≤0.5% deviation in C/H/N ratios) is critical .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved?
- Methodological Answer : When NMR data are insufficient (e.g., overlapping signals or stereochemical uncertainty), single-crystal X-ray diffraction is definitive. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 12.6951 Å, b = 19.8829 Å) provide unambiguous bond-length and angle data . Computational modeling (DFT or molecular docking) can supplement experimental data to predict electronic or steric effects .
Q. What strategies evaluate the polymorphic forms of this compound, and how do they impact bioactivity?
- Methodological Answer : Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) or thermal analysis (DSC/TGA) identifies distinct solid forms . Bioactivity comparisons (e.g., IC₅₀ in enzyme assays) between polymorphs are essential. For instance, amorphous forms may exhibit higher solubility but lower stability, affecting pharmacokinetic profiles .
Q. How should researchers address contradictions in pharmacological data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. antitumor efficacy) require rigorous control of experimental variables. Standardize assay conditions (cell lines, incubation times) and validate compound stability under testing conditions. Meta-analysis of structure-activity relationships (SAR) using analogs (e.g., halogenated or carboxylate-modified derivatives) can isolate critical functional groups .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps to identify reactive sites (e.g., ester carbonyl or pyridine nitrogen). Fukui indices quantify electrophilicity, guiding predictions for regioselective modifications (e.g., methylation at pyrrolo-nitrogen) . Molecular dynamics simulations assess solvent effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
